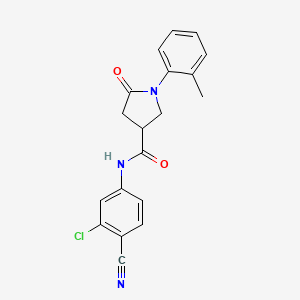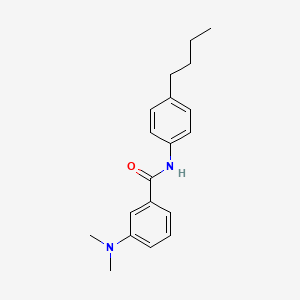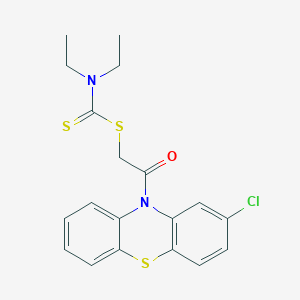![molecular formula C18H16N4O5 B11176285 4-methyl-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11176285.png)
4-methyl-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a nitrophenyl group, a dioxopyrrolidinyl moiety, and a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the following steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form 4-methylbenzohydrazide.
Coupling with 3-Nitrophenyl Derivative: The 4-methylbenzohydrazide is then reacted with a 3-nitrophenyl derivative, such as 3-nitrobenzoyl chloride, under basic conditions to form the desired hydrazide compound.
Cyclization: The final step involves the cyclization of the intermediate product to form the dioxopyrrolidinyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
4-methyl-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-(3-(3-nitrophenyl)-1-phenyl-2-propenylidene)benzohydrazide
- 4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N’-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide
Uniqueness
4-methyl-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its dioxopyrrolidinyl ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H16N4O5 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-methyl-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H16N4O5/c1-11-5-7-12(8-6-11)17(24)20-19-15-10-16(23)21(18(15)25)13-3-2-4-14(9-13)22(26)27/h2-9,15,19H,10H2,1H3,(H,20,24) |
InChI Key |
NECQKYMEZGGFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11176207.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11176214.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11176223.png)
![5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11176224.png)
![7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11176226.png)
![Methyl [1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11176242.png)
![2-(2-chlorophenoxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11176248.png)
![(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11176256.png)

![4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11176263.png)
![2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B11176266.png)

